
Suc-Ala-Ala-Pro-Trp-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Pro-Trp-pNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to ensure efficient peptide bond formation. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the final product to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Suc-Ala-Ala-Pro-Trp-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its yellow color under alkaline conditions .
Common Reagents and Conditions
Hydrolysis: Enzymes like elastase, chymotrypsin, and other serine proteases are commonly used to catalyze the hydrolysis of this compound.
Oxidation and Reduction: While not commonly studied for this compound, standard oxidizing and reducing agents can be used to modify the peptide under specific conditions.
Major Products
The primary product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its chromogenic properties .
Aplicaciones Científicas De Investigación
Suc-Ala-Ala-Pro-Trp-pNA is widely used in various fields of scientific research:
Biochemistry: It serves as a substrate for studying the activity and kinetics of proteolytic enzymes like elastase and chymotrypsin.
Pharmaceutical Research: It is employed in drug discovery to screen for inhibitors of proteolytic enzymes, which can be potential therapeutic agents.
Industrial Applications: This compound is used in quality control processes to ensure the activity of enzyme preparations used in various industrial applications.
Mecanismo De Acción
The mechanism of action of Suc-Ala-Ala-Pro-Trp-pNA involves its hydrolysis by proteolytic enzymes. The enzyme binds to the peptide substrate, positioning the scissile bond for nucleophilic attack by a serine residue in the enzyme’s active site. This results in the cleavage of the peptide bond and release of p-nitroaniline . The molecular targets are the peptide bonds within the substrate, and the pathways involved include the catalytic mechanisms of serine proteases .
Comparación Con Compuestos Similares
Similar Compounds
Suc-Ala-Pro-pNA: Another peptide substrate used for detecting prolyl endopeptidase activity.
Suc-Ala-Ala-Pro-Phe-pNA: Used as a substrate for chymotrypsin and other serine proteases.
Uniqueness
Suc-Ala-Ala-Pro-Trp-pNA is unique due to its specific sequence, which makes it an effective substrate for elastase. Its chromogenic properties allow for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research .
Propiedades
Fórmula molecular |
C32H37N7O9 |
|---|---|
Peso molecular |
663.7 g/mol |
Nombre IUPAC |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H37N7O9/c1-18(34-27(40)13-14-28(41)42)29(43)35-19(2)32(46)38-15-5-8-26(38)31(45)37-25(16-20-17-33-24-7-4-3-6-23(20)24)30(44)36-21-9-11-22(12-10-21)39(47)48/h3-4,6-7,9-12,17-19,25-26,33H,5,8,13-16H2,1-2H3,(H,34,40)(H,35,43)(H,36,44)(H,37,45)(H,41,42)/t18-,19-,25-,26-/m0/s1 |
Clave InChI |
MQGGZLCZOZZLTR-KBFVSZBXSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |
SMILES canónico |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
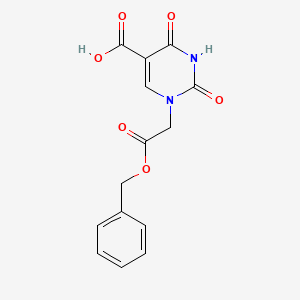



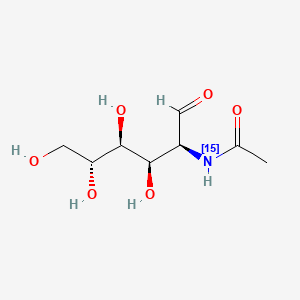
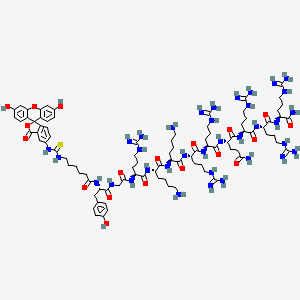
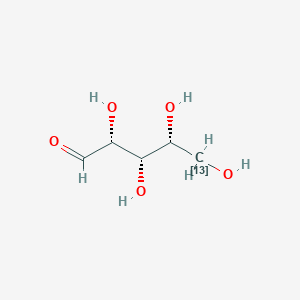

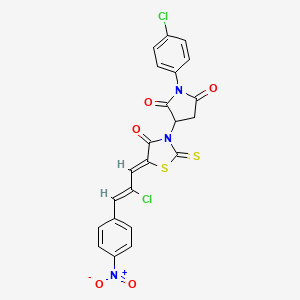
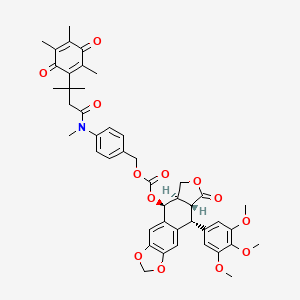
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
